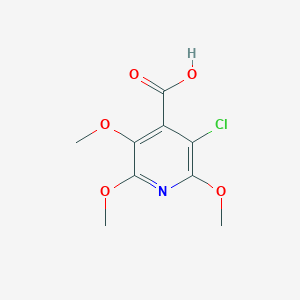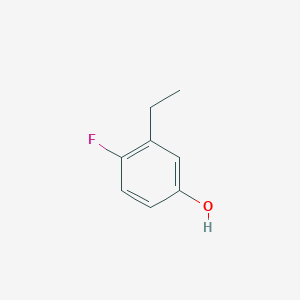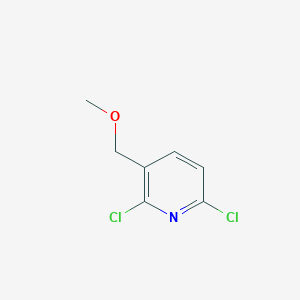![molecular formula C13H17F3O B1428358 3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol CAS No. 1486088-93-0](/img/structure/B1428358.png)
3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol
Overview
Description
3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol is an organic compound that belongs to the class of alcohols It features a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanol backbone with two methyl groups at the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of a suitable precursor using reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate . The reaction conditions often involve the use of catalysts like copper or palladium to facilitate the formation of the trifluoromethylated product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure efficient and consistent product formation. The use of hypervalent iodine compounds, such as Togni reagents, is also common in industrial processes due to their effectiveness in transferring the trifluoromethyl group under mild conditions .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying the effects of trifluoromethyl groups on biological systems.
Industry: The compound is used in the production of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism by which 3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol exerts its effects involves the interaction of the trifluoromethyl group with various molecular targets. The trifluoromethyl group is highly electronegative, which can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This interaction can modulate biological pathways and result in desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole:
Trifluoromethyltrimethylsilane: Another reagent used for introducing trifluoromethyl groups into organic molecules.
Uniqueness
3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol is unique due to its specific structural features, including the presence of both a trifluoromethyl group and a butanol backbone. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3,3-dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3O/c1-12(2,3)11(17)8-9-6-4-5-7-10(9)13(14,15)16/h4-7,11,17H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZHSSOVWLWXPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC1=CC=CC=C1C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-Methyl-2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride](/img/structure/B1428278.png)
![[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1428279.png)


![2-(Benzyloxycarbonylamino-methyl)-hexahydro-furo[2,3-c]pyrrole-5-carboxylic acid tert-butyl ester](/img/structure/B1428286.png)
![Methyl 4'-[(morpholin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1428287.png)


![cis-tert-Butyl-3,3a,4,5-tetrahydro-1Hpyrrolo[3,4-c]isoquinoline-2(9bH)-carboxylate](/img/structure/B1428293.png)
![5-(tert-Butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1428294.png)


![1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrimidine-2,4,6-trione](/img/structure/B1428297.png)
